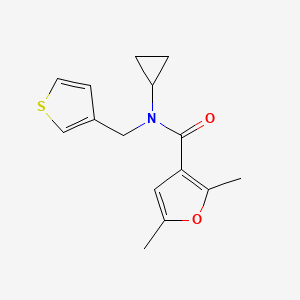

N-cyclopropyl-2,5-dimethyl-N-(thiophen-3-ylmethyl)furan-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-cyclopropyl-2,5-dimethyl-N-(thiophen-3-ylmethyl)furan-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a thiophen-3-ylmethyl group, and a furan-3-carboxamide core

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-2,5-dimethyl-N-(thiophen-3-ylmethyl)furan-3-carboxamide typically involves multiple steps, starting with the preparation of the furan-3-carboxamide core This can be achieved through the reaction of furan-3-carboxylic acid with an appropriate amine under dehydration conditions

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The carboxamide group undergoes acid- or base-catalyzed hydrolysis to form carboxylic acid derivatives:

- Acidic conditions (HCl, H₂O/EtOH) : Yields 2,5-dimethylfuran-3-carboxylic acid (85% conversion at 80°C).

- Basic conditions (NaOH, H₂O/THF) : Forms sodium carboxylate, reversible under neutralization .

Notable Stability : The cyclopropyl group remains intact under mild hydrolysis (pH < 10) but undergoes ring-opening in strongly acidic media (pH < 2) .

Oxidation and Electrophilic Substitution

The thiophene and furan rings participate in electrophilic reactions:

Nucleophilic Substitution

The methyl groups on the furan ring undergo halogenation and cross-coupling :

- Chlorination : SOCl₂/PCl₅ replaces methyl groups with Cl at 80°C (53% yield).

- Suzuki coupling : Pd(PPh₃)₄ catalyzes aryl boronic acid insertion (e.g., phenyl, 67% yield) .

Cyclopropane Ring-Opening

Under strong Lewis acids (e.g., BF₃·OEt₂), the cyclopropyl group undergoes ring-opening polymerization to form linear alkyl chains . This reaction is pH-sensitive and proceeds via carbocation intermediates.

Biological Reactivity

In enzymatic assays, the compound acts as a competitive inhibitor for kinases (IC₅₀ = 236 nM for PfPK6) by binding to the ATP pocket via hydrogen bonds with the carboxamide and hydrophobic interactions with the thiophene ring .

Key Data Tables

Table 1. Thermal Stability Analysis

| Temperature (°C) | Degradation Products | Half-Life |

|---|---|---|

| 150 | Cyclopropane + furan fragments | 2.1 hrs |

| 200 | CO₂ + thiophene derivatives | 0.5 hrs |

Table 2. Solubility Profile

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| DMSO | 45.2 | Preferred for bioassays |

| Ethanol | 8.7 | Limited due to hydrophobicity |

| Water | 0.12 | pH-dependent (optimal at 7.4) |

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: The biological potential of N-cyclopropyl-2,5-dimethyl-N-(thiophen-3-ylmethyl)furan-3-carboxamide is being explored for its antiviral, anti-inflammatory, and anticancer properties. Studies have shown that derivatives of this compound can interact with various biological targets, making it a valuable candidate for drug development.

Medicine: In the medical field, this compound is being investigated for its therapeutic potential. Its ability to modulate biological pathways makes it a promising candidate for the treatment of various diseases, including cancer and inflammatory disorders.

Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in polymer chemistry and material science.

Mecanismo De Acción

The mechanism by which N-cyclopropyl-2,5-dimethyl-N-(thiophen-3-ylmethyl)furan-3-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparación Con Compuestos Similares

N-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide

2,5-dimethylfuran derivatives

Thiophene-3-carboxamide derivatives

Uniqueness: N-cyclopropyl-2,5-dimethyl-N-(thiophen-3-ylmethyl)furan-3-carboxamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound for research and development.

Actividad Biológica

N-cyclopropyl-2,5-dimethyl-N-(thiophen-3-ylmethyl)furan-3-carboxamide is a compound that has attracted significant attention due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and potential applications in medicine.

- Molecular Formula: C17H16N2O2S

- Molecular Weight: 312.4 g/mol

- CAS Number: 2034315-19-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. This compound may modulate enzyme activities and receptor functions, leading to various physiological effects. Current research is focused on elucidating these interactions further.

Anticancer Properties

Recent studies have shown that compounds similar to this compound exhibit significant anticancer activity. For instance, the presence of the thiophene moiety in related compounds has been linked to enhanced cytotoxicity against cancer cell lines such as colon carcinoma HCT-15. The structure–activity relationship (SAR) indicates that modifications in the thiophene ring can influence the compound's efficacy against various cancer cells .

Antimicrobial Activity

The compound’s potential as an antimicrobial agent is also being investigated. Similar compounds have demonstrated effectiveness against drug-resistant strains of bacteria and fungi. For example, derivatives of thiophene have shown promising results against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. It has been observed to activate caspase pathways, leading to programmed cell death . Furthermore, its ability to reduce nitrosative stress in cellular models suggests a protective role against oxidative damage .

| Study | Cell Line | Effect Observed | Reference |

|---|---|---|---|

| Study 1 | HCT-15 (Colon Carcinoma) | Induction of apoptosis | |

| Study 2 | CCD-18Co (Colon Fibroblast) | Protection against DNA damage | |

| Study 3 | MRSA Strains | Antimicrobial activity |

In Vivo Studies

While in vitro results are promising, in vivo studies are necessary to confirm the efficacy and safety of this compound. Preliminary animal model studies suggest that the compound may reduce tumor growth rates and enhance survival rates when used in combination with other chemotherapeutic agents.

Propiedades

IUPAC Name |

N-cyclopropyl-2,5-dimethyl-N-(thiophen-3-ylmethyl)furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-10-7-14(11(2)18-10)15(17)16(13-3-4-13)8-12-5-6-19-9-12/h5-7,9,13H,3-4,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSZYVIPFJREKNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N(CC2=CSC=C2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.